molecular formula C11H13ClFNO B12072168 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine

Cat. No.: B12072168
M. Wt: 229.68 g/mol
InChI Key: YBLZGVJZQVAALV-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine typically involves the reaction of 4-chloro-3-fluorophenol with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where the hydroxyl group of 4-chloro-3-fluorophenol is replaced by a pyrrolidine moiety. This reaction can be facilitated by using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
  • 4-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine-2-carboxylate
  • 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid

Uniqueness

3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenoxy group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

3-[(4-chloro-3-fluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13ClFNO/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2

InChI Key

YBLZGVJZQVAALV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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